molecular formula C15H14N2O B1332415 2-[(2-methylphenoxy)methyl]-1H-benzimidazole CAS No. 3156-23-8

2-[(2-methylphenoxy)methyl]-1H-benzimidazole

Cat. No. B1332415
CAS RN: 3156-23-8
M. Wt: 238.28 g/mol
InChI Key: BNZRNEVZOMLBKN-UHFFFAOYSA-N
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Description

2-[(2-methylphenoxy)methyl]-1H-benzimidazole is a compound with the molecular formula C15H14N2O . It is also known by other names such as 2-o-Tolyloxymethyl-1H-benzoimidazole, 2-((o-tolyloxy)methyl)-1H-benzo[d]imidazole, and 2-[(2-methylphenoxy)methyl]-1H-1,3-benzodiazole .


Molecular Structure Analysis

The molecular structure of 2-[(2-methylphenoxy)methyl]-1H-benzimidazole consists of a benzimidazole core with a 2-methylphenoxy group attached via a methylene bridge . The InChI string for this compound is InChI=1S/C15H14N2O/c1-11-6-2-5-9-14(11)18-10-15-16-12-7-3-4-8-13(12)17-15/h2-9H,10H2,1H3,(H,16,17) .


Physical And Chemical Properties Analysis

The molecular weight of 2-[(2-methylphenoxy)methyl]-1H-benzimidazole is 238.28 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 3 . The exact mass and monoisotopic mass of the compound are both 238.110613074 g/mol . The topological polar surface area of the compound is 37.9 Ų .

Scientific Research Applications

DNA Topoisomerase Inhibition

One of the significant applications of 1H-Benzimidazole derivatives, including compounds related to 2-[(2-methylphenoxy)methyl]-1H-benzimidazole, is their role as inhibitors of mammalian DNA topoisomerases. These enzymes play a crucial role in DNA replication and cell division. For example, 5-methyl-4-(1H-benzimidazole-2-yl)phenol, a related compound, exhibited potent topoisomerase I inhibition, suggesting a potential for developing new therapeutic agents targeting cancer and other diseases where DNA replication control is crucial (Alpan, Gunes, & Topçu, 2007).

Corrosion Inhibition

Benzimidazole derivatives, similar to 2-[(2-methylphenoxy)methyl]-1H-benzimidazole, have been studied for their inhibitory action on the corrosion of metals. For instance, in a study involving N80 steel in hydrochloric acid, derivatives showed significant inhibition efficiency, indicating their potential as protective agents in industrial applications where metal corrosion is a concern (Yadav et al., 2016).

Antioxidant Properties

Benzimidazole compounds have shown promising antioxidant activities. 2-methyl benzimidazole, for instance, demonstrated significant antioxidant activity, which could have implications for its use in pharmaceuticals and as a protective agent against oxidative stress-related diseases (Saini, Dhiman, Mittal, & Kumar, 2016).

Anticancer Activity

Certain benzimidazole derivatives have been synthesized and evaluated for their anticancer properties. For example, compounds like 2-methyl-1H-benzimidazole exhibited cytotoxic activity against various cancer cell lines, indicating their potential as lead compounds in the development of new anticancer drugs (Varshney et al., 2015).

Anti-Helicobacter Pylori Activity

Benzimidazole derivatives have been explored as agents against Helicobacter pylori, a bacterium linked to gastric ulcers and cancer. Studies have shown that certain compounds within this group exhibit bactericidal properties specifically targeting H. pylori, offering a potential new class of antibacterials (Kühler et al., 2002).

Antimicrobial Activity

Similarly, various benzimidazole derivatives, including those structurally related to 2-[(2-methylphenoxy)methyl]-1H-benzimidazole, have been synthesized and tested for their antimicrobial activity. These compounds have shown effectiveness against a range of bacterial and fungal species, highlighting their potential as antimicrobial agents (Salahuddin et al., 2017).

properties

IUPAC Name

2-[(2-methylphenoxy)methyl]-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O/c1-11-6-2-5-9-14(11)18-10-15-16-12-7-3-4-8-13(12)17-15/h2-9H,10H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNZRNEVZOMLBKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC2=NC3=CC=CC=C3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70351793
Record name 2-[(2-methylphenoxy)methyl]-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70351793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(2-methylphenoxy)methyl]-1H-benzimidazole

CAS RN

3156-23-8
Record name 2-[(2-methylphenoxy)methyl]-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70351793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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